molecular formula C14H18BrNO4 B13140621 Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate

Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate

Cat. No.: B13140621
M. Wt: 344.20 g/mol
InChI Key: KBTCGHDOZXKYQP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the third position, an ethyl ester group, and a tert-butoxycarbonyl-protected amino group at the fourth position on the benzene ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-bromo-4-aminobenzoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine, resulting in the formation of 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.

    Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide to yield Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

    Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water or methanol.

Major Products Formed

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Deprotected Amine: 3-bromo-4-aminobenzoic acid.

    Hydrolyzed Acid: 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a bromine atom at the 3-position of the benzoate ring, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl ester. The synthesis typically involves three key steps:

  • Bromination : The starting material, ethyl 4-amino benzoate, undergoes bromination using bromine or N-bromosuccinimide (NBS).
  • Protection : The amino group is protected with Boc anhydride in the presence of a base such as triethylamine.
  • Ester Formation : The resulting compound is then esterified to form Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate.

These synthesis steps highlight the compound's versatility for further chemical modifications, enhancing its biological activity and utility in research.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for selective modifications that can lead to the development of new drugs targeting specific enzymes or receptors.

  • Case Study : Research indicates that compounds similar to this compound exhibit inhibition of phosphopantetheinyl transferase, an essential enzyme in Mycobacterium tuberculosis, suggesting potential anti-tubercular activity .

Organic Synthesis

This compound is utilized in organic synthesis as a building block for creating more complex structures. Its functional groups enable diverse reactivity patterns, making it suitable for various synthetic pathways.

  • Example : In a study on novel inhibitors of polyketide synthases, derivatives of this compound were synthesized and evaluated for their biological activity .

Biological Studies

This compound is employed in biological research to study enzyme inhibitors and receptor ligands. Its structure facilitates interactions with biological targets, allowing researchers to explore its potential therapeutic effects.

  • Research Insight : Studies have shown that analogs of benzoate derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit similar antimicrobial activities.

Material Science

In material science, this compound is used in the synthesis of polymers and advanced materials with specific properties. Its ability to undergo various chemical transformations makes it a valuable component in developing new materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The bromine atom and protected amino group allow for selective modifications, enabling the design of compounds with desired biological activities.

Comparison with Similar Compounds

Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate can be compared with similar compounds such as:

    Ethyl 3-bromo-4-aminobenzoate: Lacks the tert-butoxycarbonyl protection, making it more reactive but less stable.

    Ethyl 4-((tert-butoxycarbonyl)amino)benzoate: Lacks the bromine atom, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Biological Activity

Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, synthetic methods, and potential applications.

Chemical Structure and Synthesis

This compound features a bromine atom at the 3-position of the benzoate ring, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl ester. The synthesis typically involves:

  • Bromination : The starting material, ethyl 4-amino benzoate, undergoes bromination using bromine or N-bromosuccinimide (NBS).
  • Protection : The amino group is protected with Boc anhydride in the presence of a base such as triethylamine.
  • Ester formation : The resulting compound is then esterified to form the final product.

These steps highlight the compound's versatility in further chemical modifications, which can enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism is likely related to the following:

  • Inhibition of Enzymatic Activity : The bromine atom can participate in nucleophilic substitutions, allowing the compound to act as an inhibitor for specific enzymes.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential antimicrobial properties for this derivative.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that analogs of benzoate derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound could potentially share these properties due to structural similarities .
  • Inhibition of Mycobacterium tuberculosis : Research has indicated that compounds with similar structures can inhibit phosphopantetheinyl transferase, an essential enzyme in Mycobacterium tuberculosis. This suggests that this compound may also exhibit anti-tubercular activity .
  • Selectivity in Drug Development : In drug discovery contexts, compounds like this compound are investigated for their selectivity towards specific biological pathways. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Data Summary

Property Details
Molecular Formula C13H16BrN1O3
Molecular Weight 303.18 g/mol
Synthesis Steps Bromination, Protection (Boc), Esterification
Potential Activities Antimicrobial, Antitubercular
Research Applications Drug Development, Organic Synthesis

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

ethyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H18BrNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h6-8H,5H2,1-4H3,(H,16,18)

InChI Key

KBTCGHDOZXKYQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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